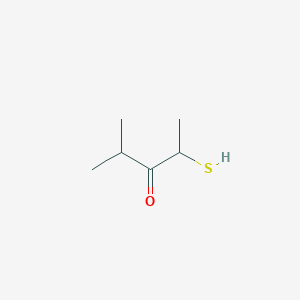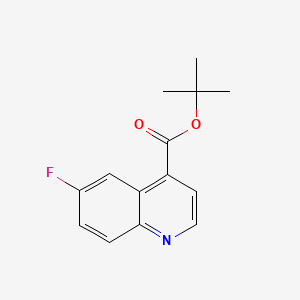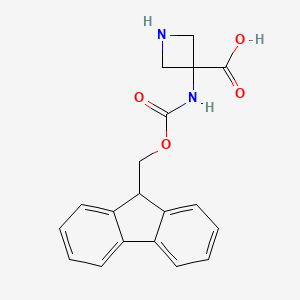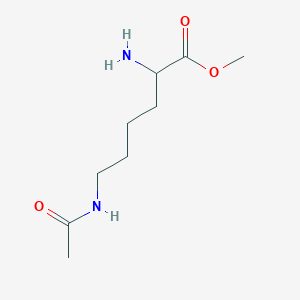
2-Methyl-4-sulfanylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-sulfanylpentan-3-one is an organic compound known for its distinctive aroma and presence in various natural products. It is a volatile thiol, contributing to the aroma profile of certain wines and beers. This compound is also referred to as 4-methyl-4-sulfanylpentan-2-one in some contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-sulfanylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the biotransformation of cysteine or glutathione-bound adducts by yeast β-lyase activity . This process is often employed in the brewing and wine industries to enhance the aroma profile of the final product.
Industrial Production Methods
Industrial production of this compound can involve the use of genetically modified yeast strains to optimize the yield of the compound during fermentation processes. The conditions are carefully monitored to ensure the efficient conversion of precursors to the desired thiol compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while substitution reactions can yield various alkylated thiols .
Aplicaciones Científicas De Investigación
2-Methyl-4-sulfanylpentan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study thiol chemistry and its reactivity.
Biology: The compound is studied for its role in biological systems, particularly in the context of aroma and flavor biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the food and beverage industry to enhance the aroma profile of products like wine and beer
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-sulfanylpentan-3-one involves its interaction with specific molecular targets, such as enzymes involved in thiol metabolism. The compound can undergo biotransformation reactions mediated by yeast β-lyase activity, leading to the release of volatile thiols that contribute to the aroma profile of fermented beverages .
Comparación Con Compuestos Similares
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a similar aroma profile.
3-Sulfanylhexyl acetate: A related compound with distinct ester characteristics.
4-Methyl-4-sulfanylpentan-2-one: Often considered the same compound but named differently in various contexts.
Uniqueness
2-Methyl-4-sulfanylpentan-3-one is unique due to its specific aroma profile and its role in the biotransformation processes during fermentation. Its ability to enhance the aroma of wines and beers makes it a valuable compound in the food and beverage industry .
Propiedades
Fórmula molecular |
C6H12OS |
|---|---|
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-methyl-4-sulfanylpentan-3-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3 |
Clave InChI |
NKTWEJHSTQOWMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)

![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)


![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)


![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)

